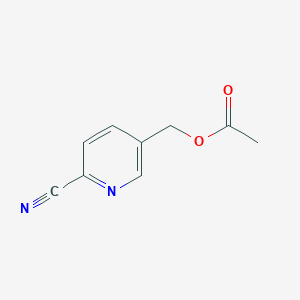

(6-Cyanopyridin-3-YL)methyl acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-cyanopyridin-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7(12)13-6-8-2-3-9(4-10)11-5-8/h2-3,5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCDSWBUQMQWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563691 | |

| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-37-0 | |

| Record name | (6-Cyanopyridin-3-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Cyanopyridin-3-yl)methyl acetate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Cyanopyridin-3-yl)methyl acetate, bearing the CAS Number 131747-37-0, is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a cyano group, a metabolically stable hydrogen bond acceptor, and an acetate ester, a potential prodrug moiety, makes this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its potential applications grounded in the established bioactivity of the cyanopyridine scaffold.

Core Chemical and Physical Properties

Direct experimental data for (6-Cyanopyridin-3-yl)methyl acetate is not extensively reported in public literature. However, by leveraging data from analogous structures and established principles of physical organic chemistry, we can provide a reliable profile of its expected properties.

Structural and General Information

| Property | Value | Source |

| CAS Number | 131747-37-0 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | N/A |

| Molecular Weight | 176.17 g/mol | N/A |

| Canonical SMILES | O=C(OC)Cc1cc(C#N)ccn1 | N/A |

| InChI Key | ZCLDOBFRDURULQ-UHFFFAOYSA-N | |

| Appearance | Expected to be a white to yellow or brown solid or liquid. | [1] |

Predicted Physicochemical Data

The following properties are estimated based on computational models and data from structurally related compounds. These values are intended for guidance in experimental design.

| Property | Predicted Value | Notes |

| Melting Point (°C) | 30-60 | Solid at room temperature is likely, by analogy to related substituted pyridines. |

| Boiling Point (°C) | >250 | High boiling point is expected due to polarity and molecular weight. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Cyanopyridine derivatives generally show good solubility in polar aprotic solvents.[2] |

| LogP | ~0.7 | Indicates moderate lipophilicity, a common feature in drug-like molecules. |

Synthesis and Purification

The most direct and reliable route to (6-Cyanopyridin-3-yl)methyl acetate is the esterification of the corresponding alcohol, (6-cyanopyridin-3-yl)methanol. This can be readily achieved through O-acetylation using acetic anhydride.

Synthetic Workflow

The synthesis is a two-step process starting from a commercially available precursor, 6-methylnicotinonitrile, or can be achieved from nicotinic acid derivatives. The key transformation is the acetylation of the hydroxymethyl group.

Caption: Synthetic workflow for (6-Cyanopyridin-3-yl)methyl acetate.

Experimental Protocol: Acetylation of (6-cyanopyridin-3-yl)methanol

This protocol is based on well-established, solvent-free acetylation methods that are efficient and minimize waste.[3]

Materials:

-

(6-cyanopyridin-3-yl)methanol (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine or Triethylamine (catalytic to 1.0 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (for workup)

-

1 M HCl (for workup)

-

Saturated aqueous NaHCO₃ (for workup)

-

Brine (for workup)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (6-cyanopyridin-3-yl)methanol (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add pyridine or triethylamine as a solvent and catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol to consume excess acetic anhydride.

-

Dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure (6-Cyanopyridin-3-yl)methyl acetate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts are predicted for CDCl₃ as the solvent.

¹H NMR:

-

δ ~8.7 ppm (s, 1H): Proton on the pyridine ring at position 2.

-

δ ~7.8 ppm (d, 1H): Proton on the pyridine ring at position 4.

-

δ ~7.6 ppm (d, 1H): Proton on the pyridine ring at position 5.

-

δ ~5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group.

-

δ ~2.1 ppm (s, 3H): Methyl protons (-CH₃) of the acetate group.

¹³C NMR:

-

δ ~170 ppm: Carbonyl carbon (C=O) of the acetate group.

-

δ ~153 ppm: Pyridine ring carbon at position 2.

-

δ ~152 ppm: Pyridine ring carbon at position 6 (attached to the cyano group).

-

δ ~140 ppm: Pyridine ring carbon at position 4.

-

δ ~128 ppm: Pyridine ring carbon at position 5.

-

δ ~117 ppm: Cyano group carbon (-C≡N).

-

δ ~110 ppm: Pyridine ring carbon at position 3 (attached to the methyl acetate group).

-

δ ~65 ppm: Methylene carbon (-CH₂-).

-

δ ~21 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretch (strong, sharp) |

| ~1740 | C=O stretch (ester, strong) |

| ~1580, 1470 | C=C and C=N ring stretching |

| ~1230 | C-O stretch (ester, strong) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry is expected to be characteristic of a benzyl acetate-type structure.

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): m/z = 176.

-

Loss of Acetoxy Radical (•OCOCH₃): A fragment at m/z = 117, corresponding to the (6-cyanopyridin-3-yl)methyl cation.

-

Loss of Ketene (CH₂=C=O): A fragment at m/z = 134, corresponding to the protonated (6-cyanopyridin-3-yl)methanol.[4][5]

-

Tropylium-type Ion: The benzylic cation at m/z = 91 is a common fragment for benzyl-containing compounds, though its formation here may be less favored due to the pyridine ring.[4]

Caption: Predicted mass spectrometry fragmentation of the target compound.

Reactivity and Chemical Behavior

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it is susceptible to hydrolysis of the ester group under both acidic and basic conditions, which would yield (6-cyanopyridin-3-yl)methanol and acetic acid or its salt.

-

Reactivity: The cyano group can undergo various transformations, including hydrolysis to a carboxylic acid or an amide, or reduction to an amine. The pyridine ring can be susceptible to N-oxidation or quaternization reactions.

Applications in Research and Development

While specific applications for (6-Cyanopyridin-3-yl)methyl acetate are not widely documented, the cyanopyridine scaffold is a cornerstone in modern drug discovery. The insights from related compounds provide a strong rationale for its utility.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for introducing the (6-cyanopyridin-3-yl)methyl moiety into larger molecules. The acetate can be hydrolyzed to the alcohol, which can then be further functionalized.

Potential in Anticancer Drug Discovery

Cyanopyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[6]

-

Kinase Inhibition: Many cyanopyridine-based compounds have been identified as potent inhibitors of kinases such as PIM-1, which are often overexpressed in various cancers.[7][8]

-

STAT3 Inhibition: The STAT3 signaling pathway is a key target in colorectal cancer, and certain 2-amino-3-cyanopyridine derivatives have shown promise as STAT3 inhibitors.[8]

-

EGFR/BRAF Inhibition: Hybrids of cyanopyridone and pyrazoline have been developed as dual inhibitors of EGFR and BRAF V600E, which are critical drivers in several cancers.[9]

-

Cytotoxicity: Numerous studies have reported the cytotoxic effects of novel cyanopyridine derivatives against a range of cancer cell lines, including breast (MCF-7), colorectal (CaCo-2), liver (HepG-2), and pancreatic (PANC-1) cancers.[10][11]

Antimicrobial and Other Biological Activities

The cyanopyridine nucleus is also a feature in compounds with a broad spectrum of other biological activities, including:

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on the known hazards of related cyanopyridines and organic acetates.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.

-

Toxicity: Organic nitriles can be toxic if ingested or absorbed through the skin, and may release hydrogen cyanide upon decomposition or hydrolysis. Treat with appropriate caution.

Conclusion

(6-Cyanopyridin-3-yl)methyl acetate is a compound with significant untapped potential, particularly as a scaffold and intermediate in the development of novel therapeutics. While direct experimental data is sparse, a robust understanding of its properties, synthesis, and potential applications can be derived from the rich chemistry of its constituent functional groups. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and explore the utility of this promising molecule in their research and development endeavors.

References

-

El-Fakharany, E. M., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity.[10]

-

Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 337-353.[14]

-

Patel, K., et al. (2012). Synthesis and biological evaluation of some new isoindoline bearing 3-cyanopyridine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 182-186.[6]

-

Abdel-Gawad, N. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules, 28(18), 6613.[9]

-

Keshk, R. M., & Izzularab, B. M. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Current Organic Synthesis, 18(5), 483-492.[11]

-

Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Semantic Scholar.[15]

-

El-Naggar, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19785-19803.[7]

-

Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190.[16]

-

Kanniyappan, G., et al. (n.d.). Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Supporting Information.[17]

-

Movalia, J. K., & Baluja, S. (2018). Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem, 2(2), 85-90.[2]

-

Lalli, M. A., et al. (2015). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 26(10), 1733-1744.[18]

-

PubChemLite. (n.d.). Methyl 2-(6-cyanopyridin-3-yl)acetate (C9H8N2O2). Retrieved from PubChemLite.

-

Radulović, N., et al. (2012). MS fragmentation of benzyl or ferrocenylmethyl methyl acetoacetates. ResearchGate.[19]

-

Lu, B., et al. (2013). Cation Does Matter:How Cationic Structure Affects the Dissolution of Cellulose in Ionic Liquids. The Royal Society of Chemistry.[20]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. CDN.[21]

-

Thomas, A., et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6.[22]

-

de Souza, T. B., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 22965-22980.[13]

-

IonSource. (2007). Acetylation Protocol. IonSource.[23]

-

Reddit. (2025). Fragmentation of benzyl acetate. r/massspectrometry.[4]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Course Hero.[5]

-

MassBank. (2023). Benzyl acetate; ESI-QTOF; MS2; CE: 10; [M+H]+. MassBank.[24]

-

Dongre, P., et al. (2023). Synthesis, Characterization, and Evaluation of the Antimicrobial Activity of Some Cyanopyridine Derivatives. Journal of Advanced Scientific Research, 14(09), 18-22.[12]

-

Rodinovskaya, L. A., et al. (2016). Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. ResearchGate.[25]

-

Al-Mousawi, S. M., et al. (2011). C- and N-cyanoacetylation of 6-aminopyrimidines with cyanoacetic acid and acetic anhydride. ResearchGate.[26]

-

Li, Y., et al. (2021). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research, 13, 8565-8577.[8]

-

Tovar-Ramírez, D., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.[27]

-

Ruser, T., et al. (2002). Synthesis and NMR Studies of Three Pyridine-Containing Triaza Macrocyclic Triacetate Ligands and Their Complexes with Lanthanide Ions. Inorganic Chemistry, 41(25), 6639-6649.[28]

-

Khan, I., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2551.[3]

-

MilliporeSigma. (n.d.). (6-Cyanopyridin-3-yl)boronic acid | 1011722-07-8. Retrieved from MilliporeSigma.[29]

-

Fluorochem. (n.d.). Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. Retrieved from Fluorochem.[30]

-

Unknown. (n.d.). Aromatic and heterocyclic nitriles and their polymers ⅩⅦ. The polymerization kinetics of cyanopyridines and characterization of the formed polymer. Polymer Science U.S.S.R., 21(11), 2971-2979.[31]

-

MilliporeSigma. (n.d.). Methyl 2-(3-cyanopyridin-4-yl)acetate | 124870-33-3. Retrieved from MilliporeSigma.[1]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Company Website.[32]

-

Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109403.[33]

Sources

- 1. Methyl 2-(3-cyanopyridin-4-yl)acetate | 124870-33-3 [sigmaaldrich.com]

- 2. Solubility of some novel cyanopyridine derivatives - MedCrave online [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. sciensage.info [sciensage.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scielo.org.co [scielo.org.co]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. art.torvergata.it [art.torvergata.it]

- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 18. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 22. jocpr.com [jocpr.com]

- 23. ionsource.com [ionsource.com]

- 24. massbank.eu [massbank.eu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and NMR Studies of Three Pyridine-Containing Triaza Macrocyclic Triacetate Ligands and Their Complexes with Lanthanide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. (6-Cyanopyridin-3-yl)boronic acid | 1011722-07-8 [sigmaaldrich.com]

- 30. fluorochem.co.uk [fluorochem.co.uk]

- 31. AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS â ©â ¦. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER* [cjps.org]

- 32. Changzhou Kangmei Chemical Industry Co.,Limited. [kangmei.com]

- 33. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

5-(Acetoxymethyl)picolinonitrile chemical structure and molecular weight

An In-depth Technical Guide to 5-(Acetoxymethyl)picolinonitrile: Synthesis, Properties, and Medicinal Chemistry Applications

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives are integral to a significant number of FDA-approved drugs.[1][2] Among the vast array of functionalized pyridines, picolinonitriles (2-cyanopyridines) represent a particularly valuable class of intermediates and pharmacophores. This guide focuses on a specific, strategically functionalized derivative: 5-(Acetoxymethyl)picolinonitrile.

While direct literature on this exact molecule is sparse, this document serves as an in-depth technical guide by leveraging established chemical principles and data from closely related analogues. We will explore its chemical structure, molecular properties, a logical synthetic pathway, and its potential applications in drug discovery, particularly as a prodrug. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to synthesize and utilize this versatile chemical entity.

Chemical Structure and Molecular Properties

The structure of 5-(Acetoxymethyl)picolinonitrile is defined by a pyridine ring substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with an acetoxymethyl group (-CH₂OCOCH₃). The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom influences the reactivity of the entire molecule.

The acetoxymethyl group is a classic prodrug moiety. It can be enzymatically cleaved in vivo by esterases to release the corresponding alcohol, 5-(hydroxymethyl)picolinonitrile, along with acetic acid.[3][4] This bioconversion can improve the pharmacokinetic profile of the parent molecule, for instance, by increasing its lipophilicity and cell membrane permeability.[5]

The key physicochemical properties of 5-(Acetoxymethyl)picolinonitrile are calculated and summarized in the table below. These values are estimated based on its chemical structure and are provided to guide experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH | Inferred |

Synthesis of 5-(Acetoxymethyl)picolinonitrile

The most direct and logical synthetic route to 5-(Acetoxymethyl)picolinonitrile is through the acetylation of its precursor, 5-(hydroxymethyl)picolinonitrile. This precursor is commercially available. The overall synthetic strategy is a two-step process starting from the more common 5-methylpicolinonitrile.

Caption: Proposed synthetic workflow for 5-(Acetoxymethyl)picolinonitrile.

Step 1: Synthesis of 5-(Hydroxymethyl)picolinonitrile (Precursor)

The synthesis of the precursor alcohol can be achieved via the bromination of 5-methylpicolinonitrile followed by hydrolysis.

Experimental Protocol: Radical Bromination of 5-Methylpicolinonitrile

-

Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is the bromine source, and Azobisisobutyronitrile (AIBN) is the radical initiator.

-

Procedure:

-

Dissolve 5-methylpicolinonitrile in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 5-(bromomethyl)picolinonitrile, which can be purified by column chromatography.

-

Experimental Protocol: Hydrolysis to 5-(Hydroxymethyl)picolinonitrile

-

Rationale: The benzylic bromide is a good leaving group and can be readily displaced by a hydroxide or carbonate nucleophile to form the desired alcohol.

-

Procedure:

-

Dissolve the crude 5-(bromomethyl)picolinonitrile in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Add a mild base such as sodium bicarbonate (NaHCO₃) and heat the mixture.

-

Monitor the reaction until the starting material is consumed.

-

Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 5-(hydroxymethyl)picolinonitrile.

-

Step 2: Acetylation of 5-(Hydroxymethyl)picolinonitrile

This final step involves the esterification of the primary alcohol with an acetylating agent.

Experimental Protocol: Acetylation

-

Rationale: Acetic anhydride is a highly reactive acetylating agent. Pyridine is often used as a catalyst and as a base to neutralize the acetic acid byproduct. This reaction is analogous to the acetylation of other hydroxymethyl-heterocycles.[6][7]

-

Procedure:

-

Dissolve 5-(hydroxymethyl)picolinonitrile in pyridine or dichloromethane with a catalytic amount of a base like triethylamine or DMAP.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. The resulting crude 5-(acetoxymethyl)picolinonitrile can be purified by silica gel column chromatography.

-

Applications in Medicinal Chemistry and Drug Development

The 5-(Acetoxymethyl)picolinonitrile scaffold is a promising candidate for drug discovery for several reasons.

The Picolinonitrile Moiety as a Pharmacophore

The pyridine ring is a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][8] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.[9] Many successful drugs and clinical candidates incorporate the picolinonitrile or nicotinonitrile scaffold.[9]

Caption: Logic diagram illustrating the prodrug strategy.

The Acetoxymethyl Group as a Prodrug Strategy

A primary application of 5-(Acetoxymethyl)picolinonitrile is likely as a prodrug of 5-(hydroxymethyl)picolinonitrile. Prodrugs are inactive or less active compounds that are converted into the active drug in the body.[10][11] This strategy is often employed to overcome undesirable pharmacokinetic properties of the parent drug, such as poor membrane permeability.

-

Enhanced Lipophilicity: The esterification of the polar hydroxyl group with an acetyl group increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes via passive diffusion, potentially leading to improved oral bioavailability and better penetration of target tissues.[3][4]

-

Controlled Release: The rate of hydrolysis of the acetoxymethyl ester by cellular esterases can be modulated to control the release of the active hydroxymethyl compound, potentially leading to a more sustained therapeutic effect.[10]

Conclusion

5-(Acetoxymethyl)picolinonitrile is a strategically designed molecule with significant potential in medicinal chemistry. While not extensively documented, its synthesis is straightforward, proceeding from readily available starting materials via standard organic transformations. Its chemical architecture combines the pharmacologically relevant picolinonitrile scaffold with a prodrug-enabling acetoxymethyl group. This makes it an attractive building block for the development of novel therapeutics with potentially improved pharmacokinetic profiles. This guide provides the necessary technical and theoretical foundation for researchers to synthesize, characterize, and explore the applications of this promising compound in their drug discovery programs.

References

-

Bundgaard, H. (1991). Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. International Journal of Pharmaceutics, 77(2-3), 285-294. [Link]

-

Lien, E. J. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 207-208. [Link]

-

Valentino, J. S., & Borchardt, R. T. (1997). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. Pharmaceutical Research, 14(7), 873-881. [Link]

-

CEM Corporation. (n.d.). Automated N-terminal Acetylation. Application Note. [Link]

-

Kluge, M., et al. (2019). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemistry – A European Journal, 25(47), 11045-11049. [Link]

-

Mehner, A., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 12(3), 634-640. [Link]

-

Mehner, A., et al. (2007). Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan. PubMed. [Link]

-

Lando, D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

-

Mehner, A., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of the Iranian Chemical Society, 20, 1-25. [Link]

-

Phanstiel, O., et al. (2011). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics, 10(1). [Link]

-

Aricò, F., et al. (2020). Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions. Applied Catalysis B: Environmental, 277, 119213. [Link]

-

Zhang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 851549. [Link]

-

Kumar, A., et al. (2020). Accelerated decarbonylation of 5-hydroxymethylfurfural in compressed carbon dioxide: a facile approach. Green Chemistry, 22(15), 4943-4952. [Link]

-

Kumar, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4657. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinyl-furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-Cyanopyridin-3-yl)methyl acetate and Methyl 6-cyanonicotinate: A Comparative Analysis for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, serving as core structural motifs in a multitude of therapeutic agents. Within this class, functionalized cyanopyridines are particularly valuable as versatile synthetic intermediates. This technical guide provides a comprehensive comparative analysis of two key pyridine derivatives: (6-Cyanopyridin-3-yl)methyl acetate and methyl 6-cyanonicotinate. While structurally similar, the nuanced differences in their functional groups impart distinct chemical reactivities and, consequently, divergent applications in drug discovery and development. This document will delve into the synthesis, spectroscopic characterization, and comparative reactivity of these two molecules, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

The pyridine ring is a privileged heterocycle in drug design, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The introduction of a cyano group further enhances the utility of the pyridine scaffold by providing a handle for a wide range of chemical transformations.[1] This guide focuses on two closely related 6-cyanopyridine derivatives that are increasingly utilized as building blocks in the synthesis of complex pharmaceutical compounds.

(6-Cyanopyridin-3-yl)methyl acetate features a benzylic acetate moiety, a functional group known for its specific reactivity profile. In contrast, methyl 6-cyanonicotinate possesses a methyl ester directly attached to the pyridine ring. This seemingly subtle structural variance leads to significant differences in their chemical behavior, influencing their roles as synthetic intermediates. Understanding these differences is crucial for the rational design of synthetic routes and the development of novel molecular entities.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the structural and electronic differences between (6-Cyanopyridin-3-yl)methyl acetate and methyl 6-cyanonicotinate is essential for predicting their reactivity and potential applications.

Caption: Chemical structures of the two compounds.

(6-Cyanopyridin-3-yl)methyl acetate

(6-Cyanopyridin-3-yl)methyl acetate possesses a methylene bridge between the pyridine ring and the acetate functionality. This classifies it as a benzylic acetate, a structural motif that significantly influences its reactivity. The key structural features include the electron-withdrawing cyano group at the 6-position and the ester group attached to a benzylic carbon.

Methyl 6-cyanonicotinate

In methyl 6-cyanonicotinate, the methyl ester group is directly conjugated to the aromatic pyridine ring. This direct attachment alters the electronic properties of the carbonyl group and the pyridine ring compared to its acetate counterpart.

Table 1: Physicochemical Properties

| Property | (6-Cyanopyridin-3-yl)methyl acetate | Methyl 6-cyanonicotinate |

| Molecular Formula | C₉H₈N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 176.17 g/mol | 162.15 g/mol |

| CAS Number | 131748-43-3 (unconfirmed) | 89809-65-4 |

| Predicted XLogP3 | 1.1 | 1.0 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 |

Synthesis and Spectroscopic Characterization

The synthetic routes to these compounds are distinct, reflecting their structural differences. Similarly, their spectroscopic data provide clear fingerprints for their identification and differentiation.

Synthesis

3.1.1. (6-Cyanopyridin-3-yl)methyl acetate

A plausible and common synthetic route to (6-Cyanopyridin-3-yl)methyl acetate involves a two-step process starting from 6-cyanonicotinic acid.

Caption: Synthetic workflow for (6-Cyanopyridin-3-yl)methyl acetate.

The initial step is the reduction of the carboxylic acid to the corresponding alcohol, (6-cyanopyridin-3-yl)methanol. Subsequently, the alcohol is acetylated to yield the final product.

3.1.2. Methyl 6-cyanonicotinate

Methyl 6-cyanonicotinate can be synthesized via Fischer esterification of 6-cyanonicotinic acid.[2][3]

Caption: Synthetic workflow for Methyl 6-cyanonicotinate.

Spectroscopic Data

3.2.1. (6-Cyanopyridin-3-yl)methyl acetate (Predicted Data)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.75 (d, J=2.0 Hz, 1H, H-2), 7.80 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.70 (d, J=8.0 Hz, 1H, H-5), 5.20 (s, 2H, -CH₂-), 2.15 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.5 (C=O), 151.0 (C-2), 147.0 (C-6), 139.0 (C-4), 133.0 (C-3), 120.0 (C-5), 117.0 (CN), 65.0 (-CH₂-), 21.0 (-CH₃).

-

IR (KBr, cm⁻¹): ~2230 (C≡N stretch), ~1740 (C=O ester stretch), ~1230 (C-O ester stretch).

-

Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z 176. Key fragments would likely include loss of the acetyl group (m/z 133) and the tropylium-like ion from the pyridine ring. The fragmentation of benzyl acetate often shows a characteristic loss of ketene to give an ion at m/z 108, and a prominent tropylium ion at m/z 91.[4][5]

3.2.2. Methyl 6-cyanonicotinate (Data based on close analog Methyl 6-methylnicotinate)[6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.20 (d, J=2.0 Hz, 1H, H-2), 8.40 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.80 (d, J=8.0 Hz, 1H, H-5), 3.95 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.0 (C=O), 152.0 (C-2), 148.0 (C-6), 140.0 (C-4), 125.0 (C-3), 121.0 (C-5), 116.5 (CN), 53.0 (-OCH₃).

-

IR (KBr, cm⁻¹): ~2235 (C≡N stretch), ~1730 (C=O ester stretch), ~1250 (C-O ester stretch).

-

Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z 162. Fragmentation would likely involve loss of the methoxy group (-OCH₃) to give an acylium ion, followed by loss of CO.

Comparative Reactivity

The primary distinction in reactivity arises from the nature of the ester functionality and its proximity to the pyridine ring.

Sources

Suppliers and price of (6-Cyanopyridin-3-yl)methyl acetate building block

Title: Procurement, Pricing Dynamics, and Synthetic Utility of (6-Cyanopyridin-3-yl)methyl acetate (CAS 131747-37-0) in Drug Discovery

Executive Summary

In modern medicinal chemistry, bifunctional heterocyclic building blocks are the cornerstone of accelerated drug discovery. (6-Cyanopyridin-3-yl)methyl acetate (CAS: 131747-37-0; Molecular Formula: C9H8N2O2) is a highly versatile pyridine derivative. Featuring both a reactive nitrile group and a protected hydroxymethyl moiety, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor modulators. This whitepaper provides an in-depth analysis of its supplier ecosystem, pricing dynamics, and a field-validated protocol for its downstream application.

Chemical Identity & Mechanistic Utility

The strategic value of (6-Cyanopyridin-3-yl)methyl acetate lies in its orthogonal reactivity.

-

The 6-Cyano Group: Acts as a precursor for primary amines (via catalytic hydrogenation), tetrazoles (via cycloaddition with azides), or carboxylic acids/amides (via controlled hydrolysis).

-

The Acetate-Protected Hydroxymethyl Group: The choice to procure the acetate-protected form rather than the free alcohol ((6-Cyanopyridin-3-yl)methanol) is a deliberate mechanistic strategy. The acetate group prevents unwanted nucleophilic attacks or spontaneous oxidation of the hydroxyl group during transport and storage. Furthermore, it allows chemists to perform harsh transformations on the nitrile group (e.g., Grignard additions) without cross-reactivity from a free hydroxyl proton.

Market Landscape & Supplier Ecosystem

Due to its specialized nature, this building block is not typically found in general-purpose chemical catalogs but is instead synthesized by specialized Contract Research Organizations (CROs) and fine chemical vendors. Real-time market data identifies several key suppliers:

-

BLD Pharm: A major supplier of heterocyclic building blocks, listing this compound under catalog number BD112143[1].

-

Aquila Pharmatech LLC: Offers the compound (Catalog: AD23374) with a stated purity of ≥96%.

-

AB Chem Inc.: Lists the compound under catalog AB6926[2].

-

Alchem Pharmtech: Provides the compound for R&D applications[3].

-

EOS Med Chem: Historically noted for maintaining bulk stock (e.g., ~250g batches) with high assay purities (98.7%)[4].

Aggregators like Guidechem also track global inventory, matching buyers with verified suppliers across different geographic regions[5].

Pricing Dynamics & Procurement Strategy

A defining characteristic of procuring (6-Cyanopyridin-3-yl)methyl acetate is the absence of fixed, public-facing price tags. Instead, the market operates almost exclusively on a "Request Quote" (RFQ) model.

Why the RFQ Model?

-

Campaign-Based Synthesis: Vendors often synthesize this intermediate in distinct campaigns (e.g., 200g to 1kg batches)[4]. Pricing fluctuates based on the current inventory yield and the cost of raw starting materials at the time of synthesis.

-

Purity Tiers: R&D applications require >98% purity, necessitating rigorous column chromatography or recrystallization, which drives up labor and solvent costs.

Estimated Pricing Model (Industry Standard): While exact quotes vary, historical procurement data for structurally analogous cyanopyridine acetates suggests the following pricing tiers:

-

Discovery Scale (1g - 5g): $50 – $150 USD per gram. High premium due to handling, QA/QC (NMR/HPLC validation), and packaging.

-

Process/Scale-up (100g - 500g): $10 – $25 USD per gram. Economies of scale apply as the fixed costs of reactor setup and analytical validation are distributed.

Data Presentation: Supplier Comparison

| Supplier | Catalog Number | Stated Purity | Pricing Model | Geographic Shipping |

|---|---|---|---|---|

| BLD Pharm | BD112143 | >97% (Typical) | Request Quote / Special Offer | Global (US, India, Germany)[1] |

| Aquila Pharmatech | AD23374 | 96% | Request Quote | US / Global |

| AB Chem Inc. | AB6926 | N/A | Request Quote | Global[2] |

| EOS Med Chem | N/A | 98.7% | Bulk Inquiry | China / Global[4] |

Experimental Protocol: Self-Validating Acetate Deprotection

To utilize the hydroxymethyl arm of the molecule, the acetate must be removed. The following protocol details a highly selective hydrolysis that yields (6-Cyanopyridin-3-yl)methanol without compromising the sensitive nitrile group.

Causality & Design: Strong aqueous bases (like NaOH or KOH) are avoided, as they will aggressively hydrate the nitrile to a primary amide or hydrolyze it to a carboxylic acid. Instead, we utilize catalytic Potassium Carbonate (

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with (6-Cyanopyridin-3-yl)methyl acetate (1.0 equivalent) and a magnetic stir bar.

-

Solvation: Add anhydrous Methanol to achieve a 0.2 M concentration of the substrate.

-

Catalysis: Add Potassium Carbonate (

, 0.1 to 0.2 equivalents). Note: The catalytic amount is crucial to maintain a mildly basic environment, preventing nitrile degradation. -

Reaction: Stir the mixture at ambient room temperature (20–25°C) for 2 to 4 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1 v/v) solvent system. The protocol validates itself when the higher

starting material spot completely disappears, replaced by a distinct, lower -

Quenching: Once complete, quench the reaction by adding saturated aqueous Ammonium Chloride (

) to neutralize the base. -

Workup: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo to yield the pure alcohol intermediate.

Synthetic Workflow Visualization

The diagram below illustrates the divergent synthetic utility of (6-Cyanopyridin-3-yl)methyl acetate, demonstrating how orthogonal deprotection or reduction leads to distinct API precursors.

Divergent synthetic pathways of (6-Cyanopyridin-3-yl)methyl acetate in API development.

References

-

AB Chem Inc. "AB Chem Products Catalog - AB6926". Retrieved from: [Link]

-

EOS Med Chem. "Building block stock list-2065". Retrieved from: [Link]

Sources

Engineering 3-Substituted 6-Cyanopyridine Derivatives: A Technical Guide to Scaffold Optimization in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter drug discovery programs that hinge on the precise tuning of heterocyclic scaffolds. Among these, the 3-substituted 6-cyanopyridine architecture (often indexed by IUPAC nomenclature as 5-substituted 2-cyanopyridine) stands out as a highly versatile, dual-purpose pharmacophore.

This whitepaper dissects the mechanistic causality behind the scaffold's behavior, evaluates its electronic impact on target engagement, and provides self-validating synthetic protocols for its integration into medicinal chemistry workflows.

The Cyano Group as a Mechanistic Pivot: Electronic & Steric Causality

The 6-cyano group is not merely a passive structural feature; it is an active electronic modulator. Its strong electron-withdrawing nature dictates the reactivity of the pyridine ring, influencing both covalent target engagement and non-covalent basicity.

Covalent Inhibition and the pKa Paradox

In the design of targeted covalent inhibitors, the cyano group is often employed to activate adjacent systems toward nucleophilic attack. However, the placement of this group is critical. A prime example is found in the optimization of

When researchers evaluated various cyanopyridines, they discovered a profound positional effect. While 4- and 5-cyanopyridines exhibited reasonable inhibitory potency, the 6-cyanopyridine derivative was entirely inactive (1)[1].

The Causality: Although the cyano group strongly activates the aromatic ring toward nucleophilic aromatic substitution (

N-Terminal Cysteine Bioconjugation

Conversely, when the cyano group itself is the intended electrophile, the 6-cyanopyridine (2-cyanopyridine) scaffold excels. Highly reactive 2-cyanopyridines equipped with electron-withdrawing groups at the 5-position (e.g., 5-bromo-2-cyanopyridine) react efficiently with N-terminal cysteines under mild, aqueous conditions (2)[2]. The nucleophilic attack of the cysteine thiol on the cyano carbon leads to a thioimidate intermediate, which subsequently cyclizes into a stable thiazoline bioconjugate.

Mechanism of N-terminal cysteine bioconjugation via 6-cyanopyridine derivatives.

Quantitative SAR & Physicochemical Data

To synthesize the mechanistic behavior discussed above, the following table summarizes the structure-activity relationship (SAR) logic when utilizing cyanopyridine derivatives in covalent drug design.

| Heteroaryl Substituent | Warhead Position | Nitrogen Basicity ( | KRAS G12C Inhibitory Potency | Mechanistic Rationale |

| 4-Cyanopyridine | Moderate decrease | Active | Balanced | |

| 5-Cyanopyridine | Moderate decrease | Active | Balanced | |

| 6-Cyanopyridine | Precipitous drop (>5 log units) | Inactive | Loss of basicity overrides nucleophilic activation | |

| 5-Trifluoromethyl | Moderate decrease | Active | Optimal pKa balance for covalent engagement |

Synthetic Methodologies: Self-Validating Protocols

The 3-position of the 6-cyanopyridine scaffold serves as a prime vector for structural diversification. Below are two field-proven, self-validating protocols for elaborating this scaffold.

Protocol A: Stille Coupling for Biaryl Construction

This methodology is utilized to construct biaryl scaffolds, such as those found in novel indazole-derived bacterial Gyrase B inhibitors, starting from commercially available 3-bromo-6-cyanopyridine (3)[3].

Causality of Reagents: 1,4-Dioxane is selected as the solvent because its high boiling point (110 °C) provides the thermal energy required to overcome the activation barrier of oxidative addition into the electron-deficient pyridyl bromide.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-6-cyanopyridine (1.0 equiv) and 2-tributylstannylthiazole (1.1 equiv).

-

Catalyst Addition: Add

(0.05 equiv) and anhydrous 1,4-dioxane (0.2 M). -

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents catalyst degradation.

-

Reaction: Heat the mixture to 110 °C for 12 hours.

-

Workup: Cool to room temperature, quench with saturated aqueous KF (to precipitate tin byproducts), and extract with ethyl acetate. Purify via silica gel chromatography.

Self-Validation & QC:

-

TLC: Complete consumption of the UV-active starting material.

-

LC-MS: Appearance of the product mass

with the characteristic loss of the bromine isotope pattern. -

Yield: Expect ~82% yield of the biaryl product[3].

Protocol B: Sterically Controlled C-H Borylation

For late-stage functionalization, Ir-catalyzed C-H borylation allows for the functionalization of the distal positions without pre-activation. When applied to 5-bromo-2-cyanopyridine, the reaction is sterically controlled (4)[4].

Causality of Reagents: The bulky ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) forces the iridium catalyst away from the sterically hindered ortho-positions (adjacent to the Br and CN groups), directing borylation strictly to the C3 and C4 positions.

Step-by-Step Procedure:

-

Preparation: Inside an argon-filled glovebox, mix

(1.5 mol%) and dtbpy (3.0 mol%) in anhydrous THF to pre-form the active catalyst complex. -

Substrate Addition: Add 5-bromo-2-cyanopyridine (1.0 equiv) and bis(pinacolato)diboron (

, 1.0 equiv) to the catalyst solution. -

Reaction: Stir the mixture at 25 °C for 16 hours.

-

Workup: Remove the solvent under reduced pressure and purify the crude mixture via short-path silica gel chromatography.

Self-Validation & QC:

-

NMR:

NMR will reveal a 67:33 ratio of C3/C4 borylation products[4]. The disappearance of the respective aromatic protons confirms regioselectivity.

Synthetic divergence of 5-bromo-2-cyanopyridine via cross-coupling and borylation.

Conclusion

The 3-substituted 6-cyanopyridine scaffold is a powerful tool in the medicinal chemist's arsenal, provided its electronic properties are respected. While the 6-cyano group acts as an excellent electrophile for bioconjugation and a synthetic handle for cross-coupling, its profound electron-withdrawing effect can drastically reduce pyridine basicity, potentially ablating non-covalent target engagement. By leveraging the self-validating synthetic protocols outlined above, researchers can systematically navigate these electronic trade-offs to optimize compound efficacy.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors Source: PMC / ACS Medicinal Chemistry Letters URL

- Source: Journal of Medicinal Chemistry (ACS Publications)

- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: ResearchGate URL

- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC / NIH URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Cyanopyridine Acetate Esters under Ambient Conditions

Executive Summary

Cyanopyridine acetate esters, specifically ethyl 2-(3-cyanopyridin-2-yl)acetate and its isomers, represent a critical class of pharmaceutical intermediates used in the synthesis of kinase inhibitors (e.g., Pim-1 inhibitors) and other heterocyclic therapeutics. While valuable for their reactivity, these compounds exhibit a complex stability profile governed by the electronic interplay between the electron-withdrawing cyano group, the basic pyridine nitrogen, and the labile ester linkage.

This technical guide provides a comprehensive analysis of their degradation mechanisms—primarily hydrolysis followed by decarboxylation—and outlines a self-validating experimental framework for assessing their stability. Under ambient conditions, moisture is the primary destabilizing factor, necessitating strict anhydrous handling to prevent the formation of degradation products that compromise downstream synthesis yields.

Part 1: Chemical Fundamentals & Stability Profile

Structural Analysis and Electronic Effects

The stability of cyanopyridine acetate esters is dictated by three structural features:

-

The Ester Linkage: Susceptible to nucleophilic attack (hydrolysis).

-

The Pyridine Ring: A basic nitrogen atom (

for pyridine) that can act as an intramolecular general base catalyst. -

The Cyano Group: A strong electron-withdrawing group (EWG) that reduces the electron density of the ring, thereby increasing the acidity of the

-methylene protons (the

Primary Degradation Pathways

The degradation of these esters is not a single-step process but a cascade.

A. Hydrolysis (The Initiating Event)

Under ambient moisture or aqueous stress, the ester bond cleaves.[1]

-

Mechanism: Water acts as a nucleophile, attacking the ester carbonyl.

-

Catalysis: This reaction is catalyzed by ambient acids or bases. Crucially, the pyridine nitrogen within the molecule can deprotonate a water molecule, facilitating "self-catalyzed" hydrolysis even in neutral media.

-

Product: The parent cyanopyridylacetic acid and ethanol.

B. Decarboxylation (The Critical Failure Mode)

Unlike simple aliphatic esters, the hydrolysis product (the free acid) is thermally unstable.

-

Mechanism: The electron-deficient cyanopyridine ring stabilizes the carbanion intermediate formed after

loss. -

Outcome: The free acid rapidly decarboxylates to form methyl-cyanopyridine (e.g., 3-cyano-2-methylpyridine). This is an irreversible loss of the pharmacophore.

-

Implication: In stability studies, you may not detect the free acid (the intermediate) but rather the decarboxylated product, leading to confusion in mass balance calculations if not anticipated.

C. Nitrile Hydrolysis (Secondary Pathway)

The cyano group is generally robust but can hydrolyze to a primary amide (

Degradation Pathway Diagram

The following diagram illustrates the cascade from the intact ester to its breakdown products.

Caption: Degradation cascade showing ester hydrolysis leading to rapid decarboxylation, the primary instability vector.

Part 2: Experimental Assessment Protocols

To validate the stability of a specific cyanopyridine acetate ester batch, a forced degradation study is required. This protocol is designed to be self-validating : the appearance of specific peaks (acid vs. decarboxylated species) confirms the pathway.

Analytical Method (HPLC-UV)

Standardize your detection method before stress testing. Pyridine derivatives absorb strongly in the UV region.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH, suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

-

Flow Rate: 1.0 mL/min.

Forced Degradation Workflow

Perform these tests to establish the "stability indicating" nature of your method.

| Stress Condition | Procedure | Expected Outcome | Mechanism |

| Acid Hydrolysis | Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours. | Loss of Ester peak. Appearance of Amide (nitrile hydrolysis) or Acid . | Acid-catalyzed hydrolysis. |

| Base Hydrolysis | Dissolve 1 mg/mL in 0.1 N NaOH. Stir at RT for 1 hour. | Rapid loss of Ester. Appearance of Decarboxylated product (Acid forms and degrades). | Saponification followed by decarboxylation. |

| Oxidation | Add 3% | Appearance of N-oxide peaks (+16 Da). | Pyridine N-oxidation. |

| Photolysis | Expose solid/solution to 1.2 million lux hours (ICH Q1B). | Minor degradation. | Radical formation (less likely). |

Stability Testing Workflow Diagram

Caption: Step-by-step forced degradation workflow for validating cyanopyridine ester stability.

Part 3: Handling and Stabilization Strategies[3]

Based on the degradation mechanisms identified, the following handling protocols are mandatory for maintaining scientific integrity and yield.

Storage Conditions

-

Moisture Exclusion: Store under an inert atmosphere (Nitrogen or Argon). The primary threat is hydrolysis driven by ambient humidity.

-

Temperature: Store at 2–8°C . Higher temperatures accelerate the decarboxylation of any trace free acid formed, driving the equilibrium toward further degradation.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

Synthesis & Processing

-

Avoid Aqueous Bases: When working up reactions involving these intermediates, avoid strong aqueous basic washes (e.g., 1M NaOH) which will rapidly saponify the ester. Use mild buffers (saturated

) and work quickly at low temperatures ( -

Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as transesterification can occur. Preferred solvents are Dichloromethane (DCM) or Anhydrous Acetonitrile .

Troubleshooting "Disappearing" Intermediates

If the ester peak vanishes during a reaction monitoring (IPC) but the expected product is not observed:

-

Check for Decarboxylation: Look for a peak with a mass of

(Loss of -

Check pH: Ensure the reaction mixture has not become sufficiently basic to trigger the active methylene oxidation or condensation.

References

-

BenchChem. Pyridine-2-carboxylic anhydride decomposition pathways and prevention. (2025).[3][4][5] Retrieved from

-

Sigma-Aldrich. Ethyl 2-(3-cyanopyridin-2-yl)acetate Product Specification & Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution. PMC. Retrieved from

-

ChemGuide. Hydrolysis of Esters: Mechanisms and Kinetics. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-Cyanopyridine. (2025).[3][4][5] Retrieved from

Sources

The Strategic Role of (6-Cyanopyridin-3-yl)methyl Acetate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Complex Drug Synthesis

In the intricate landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, (6-Cyanopyridin-3-yl)methyl acetate has emerged as a pivotal building block, particularly in the development of drugs targeting the central nervous system. Its unique structural features—a reactive cyano group, a stable pyridine core, and a readily modifiable methyl acetate moiety—provide medicinal chemists with a powerful tool for constructing complex molecular architectures with desired pharmacological properties. This guide delves into the technical nuances of (6-Cyanopyridin-3-yl)methyl acetate, from its synthesis and chemical reactivity to its critical applications in the synthesis of cutting-edge pharmaceuticals.

The Synthetic Pathway: From Precursor to Key Intermediate

The synthesis of (6-Cyanopyridin-3-yl)methyl acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While various synthetic routes are possible, a common and efficient pathway involves the transformation of a readily available starting material, such as a 6-halopyridine derivative.

Part 1: Synthesis of the Precursor Alcohol, (6-Cyanopyridin-3-yl)methanol

A logical and frequently employed strategy for the synthesis of the target intermediate begins with the preparation of its precursor alcohol, (6-Cyanopyridin-3-yl)methanol. This can be achieved through a series of well-established chemical transformations.

Step-by-Step Methodology:

-

Cyanation of a 6-Halopyridine Precursor: The synthesis typically commences with a 6-halopyridin-3-yl derivative, such as 6-chloro-3-methylpyridine. The crucial cyano group is introduced via a nucleophilic substitution reaction. Nickel-catalyzed cyanation has proven to be a powerful and sustainable method for this transformation, offering mild and efficient reaction conditions.[1]

-

Radical Bromination: The methyl group at the 3-position is then functionalized through a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. This yields 5-(bromomethyl)picolinonitrile.[2]

-

Hydrolysis to the Alcohol: The resulting bromomethyl derivative is then hydrolyzed to the corresponding alcohol, (6-cyanopyridin-3-yl)methanol. This can be achieved under basic conditions, for example, by refluxing with an aqueous solution of potassium hydroxide.

Part 2: Acetylation to (6-Cyanopyridin-3-yl)methyl Acetate

The final step in the synthesis is the acetylation of the precursor alcohol. This is a standard esterification reaction that protects the hydroxyl group and can also modulate the compound's reactivity and solubility.

Step-by-Step Methodology:

-

Reaction with Acetic Anhydride: (6-Cyanopyridin-3-yl)methanol is reacted with acetic anhydride.[3][4]

-

Use of a Base Catalyst: The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acetic acid byproduct.[5]

-

Reaction Conditions: The reaction is usually performed at room temperature with stirring until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is then worked up by quenching with a protic solvent like methanol, followed by extraction and purification, often using silica gel column chromatography, to yield the final product, (6-Cyanopyridin-3-yl)methyl acetate.[5]

Diagram of the Synthetic Pathway:

Caption: Conceptual workflow for the use of the intermediate in drug synthesis.

Structure-Activity Relationship (SAR) Insights

The cyanopyridine scaffold is a well-established pharmacophore in medicinal chemistry. The introduction of a cyano group can significantly influence a molecule's physicochemical and pharmacological properties. In the context of nAChR modulators, the cyano group can participate in key interactions with the receptor's binding site. Furthermore, its electron-withdrawing nature can modulate the basicity of the pyridine nitrogen, which is often crucial for receptor binding.

The methyl acetate group, while often serving as a protecting group for the hydroxymethyl functionality, can also be strategically employed to influence solubility and pharmacokinetic properties. The ester can be hydrolyzed in vivo to the corresponding alcohol, which may itself have a different binding profile or metabolic fate.

Conclusion: A Versatile Tool for Future Drug Discovery

(6-Cyanopyridin-3-yl)methyl acetate stands as a testament to the power of strategic intermediate design in modern drug discovery. Its efficient synthesis and versatile reactivity make it an invaluable tool for medicinal chemists, particularly in the challenging field of neuroscience drug development. As our understanding of the intricate roles of nicotinic acetylcholine receptors in various disease states continues to grow, the demand for novel and selective modulators will undoubtedly increase. In this pursuit, the strategic application of key building blocks like (6-Cyanopyridin-3-yl)methyl acetate will continue to be a cornerstone of innovation, enabling the creation of the next generation of life-changing medicines.

References

Sources

Methodological & Application

Synthesis of (6-Cyanopyridin-3-yl)methyl acetate from (6-cyanopyridin-3-yl)methanol: An Application Note and Detailed Protocol

Abstract

The acetylation of alcohols is a cornerstone of organic synthesis, frequently employed for the protection of hydroxyl groups or the synthesis of esters with diverse applications in pharmaceuticals and materials science. This document provides a comprehensive guide for the synthesis of (6-Cyanopyridin-3-yl)methyl acetate, a valuable building block in drug discovery, from its corresponding alcohol, (6-cyanopyridin-3-yl)methanol. We will delve into the mechanistic underpinnings of the reaction, present a meticulously detailed experimental protocol, and discuss critical parameters for ensuring a high-yield and high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction

(6-Cyanopyridin-3-yl)methyl acetate is a key intermediate in the synthesis of various biologically active molecules. The introduction of the acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, and the cyanopyridine moiety is a prevalent scaffold in medicinal chemistry. The straightforward and efficient synthesis of this intermediate is therefore of significant interest. The most common method for this transformation is the acylation of the primary alcohol, (6-cyanopyridin-3-yl)methanol, using acetic anhydride. This reaction is typically catalyzed by a base, with pyridine or 4-(dimethylamino)pyridine (DMAP) being common choices.

Mechanistic Insights: The Role of the Catalyst

The base-catalyzed acylation of an alcohol with an anhydride can proceed via two main pathways, contingent on the nature of the base used.

1. Nucleophilic Catalysis (e.g., with DMAP): This is generally the more efficient pathway. The nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), initiates the reaction by attacking the anhydride to form a highly reactive N-acylpyridinium intermediate.[1][2] This intermediate is significantly more electrophilic than the anhydride itself. The alcohol then attacks this activated species, and subsequent deprotonation, often facilitated by a weaker auxiliary base like triethylamine or by the acetate anion, yields the final ester product and regenerates the catalyst.[1][3]

2. Base Catalysis (e.g., with Pyridine): A non-nucleophilic base like pyridine can also catalyze the reaction, albeit typically at a slower rate.[4][5] In this mechanism, pyridine primarily acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the acetic anhydride. Pyridine can also act as a nucleophilic catalyst, similar to DMAP, by forming an acylpyridinium ion, which is more reactive than acetic anhydride itself.[6][7][8] The reaction with pyridine often requires elevated temperatures to proceed efficiently.

The following diagram illustrates the more common and efficient nucleophilic catalysis pathway mediated by DMAP.

Caption: Nucleophilic catalysis pathway for DMAP-catalyzed acetylation.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of (6-Cyanopyridin-3-yl)methyl acetate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| (6-cyanopyridin-3-yl)methanol | C₇H₆N₂O | 134.14 | 1.0 g | 7.45 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.14 mL | 12.1 | 1.5 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 10 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |

| Brine | NaCl | 58.44 | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Safety Precautions

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[9][10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[13][14][15][16][17] Handle in a fume hood and wear appropriate PPE.

-

(6-cyanopyridin-3-yl)methanol: May be harmful if swallowed. Causes skin and eye irritation.[18][19]

-

Dichloromethane (DCM): Suspected of causing cancer. May cause drowsiness or dizziness.[20] Handle in a fume hood and wear appropriate PPE.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (6-cyanopyridin-3-yl)methanol (1.0 g, 7.45 mmol).

-

Solvent Addition: Add anhydrous pyridine (10 mL) to the flask and stir until the starting material is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add acetic anhydride (1.14 mL, 12.1 mmol, 1.5 equiv.) to the stirred solution dropwise over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up: a. Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl (aq) and 20 mL of dichloromethane (DCM). b. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure (6-Cyanopyridin-3-yl)methyl acetate.[21][22]

Results and Discussion

The expected outcome of this protocol is the successful synthesis of (6-Cyanopyridin-3-yl)methyl acetate in good to excellent yield. The purity of the final product should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 80-95% Appearance: Colorless to pale yellow oil or solid.

Key Considerations and Troubleshooting:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is oven-dried and that anhydrous solvents are used.

-

Purity of Reagents: The purity of the starting material and reagents is crucial for a clean reaction and high yield.

-

Reaction Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

-

Work-up: The aqueous work-up is critical for removing pyridine and any remaining acetic acid. Thorough washing with 1 M HCl is necessary to remove the pyridine.

-

Purification: While the crude product may be of sufficient purity for some applications, column chromatography is recommended for obtaining highly pure material.[23][24][25][26][27]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of (6-Cyanopyridin-3-yl)methyl acetate. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can reliably and efficiently produce this valuable synthetic intermediate. The provided insights into reaction optimization and troubleshooting will further aid in achieving high yields and purity.

References

-

The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study - ScholarWorks @ UTRGV. Available at: [Link]

-

The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF - ResearchGate. Available at: [Link]

-

The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar. Available at: [Link]

-

Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Available at: [Link]

-

Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Available at: [Link]

- US5206434A - Purification process for methyl acetate - Google Patents.

-

4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism | Organic Letters - ACS Publications. Available at: [Link]

-

Pyridine - SAFETY DATA SHEET - PENTA. Available at: [Link]

-

Purification process for methyl acetate - European Patent Office - EP 0487285 A2. Available at: [Link]

-

Safety Data Sheet PYRIDINE - ChemSupply Australia. Available at: [Link]

-

Safety Data Sheet: Acetic acid anhydride - Carl ROTH. Available at: [Link]

-

Safety Data Sheet: Pyridine - Carl ROTH. Available at: [Link]

-

What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. Available at: [Link]

-

Safety Data Sheet. Available at: [Link]

-

Progress in purification of methyl acetate - ResearchGate. Available at: [Link]

- Purification of methyl acetate - US3904676A - Google Patents.

-

Purification process for methyl acetate - European Patent Office - EP 0487285 B1. Available at: [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

-

Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions | Journal of the American Chemical Society. Available at: [Link]

-

O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). Available at: [Link]

-

What are the roles of pyridine and DCM in the acylation of an alcohol? Available at: [Link]

-

The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Available at: [Link]

-

How can I get acetylation with acetic anhydride and prydine? - ResearchGate. Available at: [Link]

-

Acylation of Alcohols and Amines. Available at: [Link]

-

THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Available at: [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]

-

Ester synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of some new cyanopyrans and cyanopyridines and their biological activities - Zenodo. Available at: [Link]

- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents.

-

Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs - ResearchGate. Available at: [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]